
Fmoc-L-Orn(DMOAcC)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Orn(DMOAcC)-OH is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative. It is a modified form of L-ornithine, an amino acid that plays a crucial role in the urea cycle. The Fmoc group is commonly used in peptide synthesis to protect the amino group, allowing for selective deprotection and subsequent peptide bond formation. The DMOAcC group is a specific modification that enhances the compound’s properties for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Orn(DMOAcC)-OH typically involves the protection of the amino group of L-ornithine with the Fmoc group. This is achieved by reacting L-ornithine with Fmoc chloride in the presence of a base such as sodium carbonate. The DMOAcC group is then introduced through a series of reactions involving specific reagents and conditions. The overall process requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, solvents, and purification techniques. The final product is typically obtained through crystallization or chromatography to ensure high purity .
化学反应分析
Types of Reactions
Fmoc-L-Orn(DMOAcC)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: The Fmoc group is typically removed using piperidine in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of deprotected amino acids .
科学研究应用
Fmoc-L-Orn(DMOAcC)-OH has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis for the development of novel peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in drug discovery and development, particularly in the design of peptide-based therapeutics.
Industry: Applied in the production of functional materials and biomaterials.
作用机制
The mechanism of action of Fmoc-L-Orn(DMOAcC)-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon selective deprotection, the amino group is free to form peptide bonds with other amino acids. The DMOAcC modification enhances the compound’s stability and reactivity, making it suitable for various applications.
相似化合物的比较
Similar Compounds
Fmoc-L-Orn(Boc)-OH: Another protected form of L-ornithine with a different protecting group (Boc).
Fmoc-L-Lys(Boc)-OH: A similar compound with lysine instead of ornithine.
Fmoc-L-Arg(Pbf)-OH: A protected form of L-arginine with a different protecting group (Pbf).
Uniqueness
Fmoc-L-Orn(DMOAcC)-OH is unique due to its specific DMOAcC modification, which provides enhanced stability and reactivity compared to other protected amino acids. This makes it particularly useful in applications requiring high precision and control.
属性
IUPAC Name |
(2S)-5-[acetyl-[(6,7-dimethoxy-2-oxochromen-4-yl)methyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N2O9/c1-20(37)36(18-21-15-32(38)45-29-17-31(43-3)30(42-2)16-26(21)29)14-8-13-28(33(39)40)35-34(41)44-19-27-24-11-6-4-9-22(24)23-10-5-7-12-25(23)27/h4-7,9-12,15-17,27-28H,8,13-14,18-19H2,1-3H3,(H,35,41)(H,39,40)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQWIIHUNVOTCX-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC4=CC(=O)OC5=CC(=C(C=C45)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC4=CC(=O)OC5=CC(=C(C=C45)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
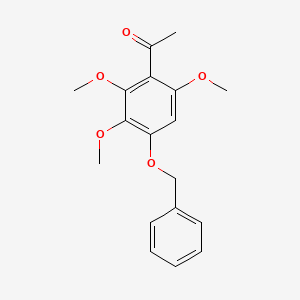
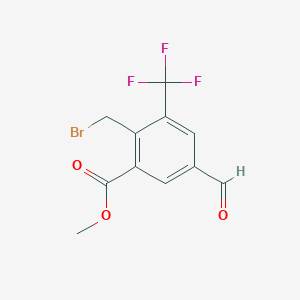
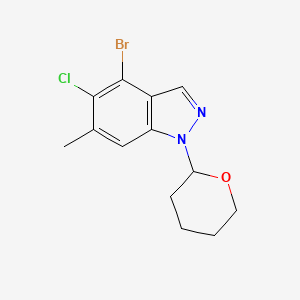

![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)
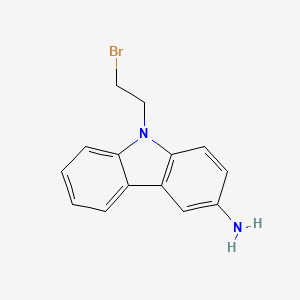
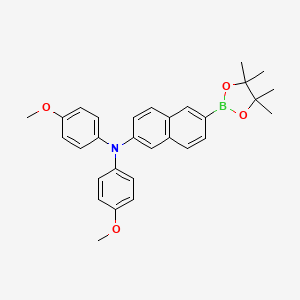
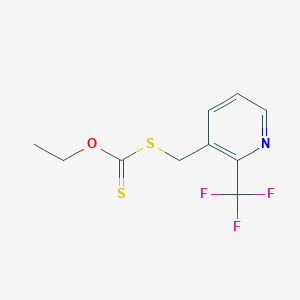
![Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane](/img/structure/B6297247.png)
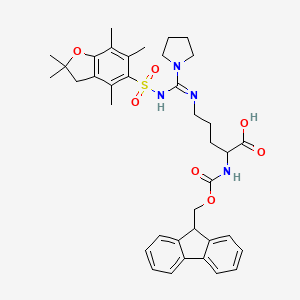
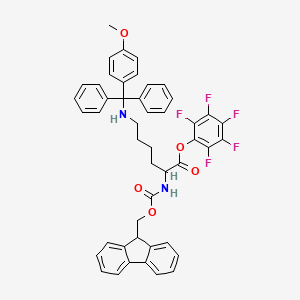
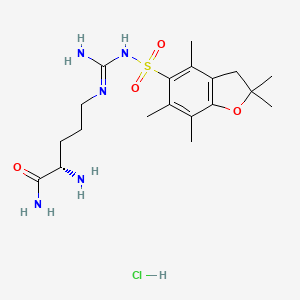
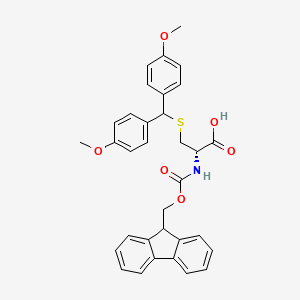
![(2S)-2-amino-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid;hydrochloride](/img/structure/B6297280.png)
